N-(m-Tolyl)hydroxylamine
Overview
Description
N-(m-Tolyl)hydroxylamine is an organic compound characterized by the presence of a hydroxylamine group attached to a tolyl group The tolyl group is a derivative of toluene, specifically the meta isomer, where the hydroxylamine group is attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(m-Tolyl)hydroxylamine can be synthesized through several methods. One common approach involves the reduction of nitro compounds. For instance, m-nitrotoluene can be reduced using catalytic hydrogenation or chemical reducing agents such as iron and hydrochloric acid to yield this compound. Another method involves the reaction of m-toluidine with hydroxylamine-O-sulfonic acid under controlled conditions to produce the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction processes. Catalytic hydrogenation is preferred due to its efficiency and scalability. The reaction is carried out in a hydrogenation reactor where m-nitrotoluene is exposed to hydrogen gas in the presence of a catalyst such as palladium on carbon. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the product .
Chemical Reactions Analysis
Types of Reactions
N-(m-Tolyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitroso compounds or nitro compounds depending on the oxidizing agent and conditions.
Reduction: Further reduction can lead to the formation of amines.
Substitution: The hydroxylamine group can participate in substitution reactions, particularly with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation using palladium on carbon are commonly used.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amines.
Substitution: N-substituted hydroxylamines.
Scientific Research Applications
N-(m-Tolyl)hydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.
Industry: Used in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(m-Tolyl)hydroxylamine involves its ability to donate or accept electrons, making it a versatile reagent in redox reactions. It can interact with various molecular targets, including enzymes and metal ions, through its hydroxylamine group. This interaction can lead to the inhibition of enzyme activity or the formation of coordination complexes, affecting biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
N-Phenylhydroxylamine: Similar structure but with a phenyl group instead of a tolyl group.
N-Benzylhydroxylamine: Contains a benzyl group in place of the tolyl group.
N-(p-Tolyl)hydroxylamine: Para isomer of N-(m-Tolyl)hydroxylamine.
Uniqueness
This compound is unique due to the position of the tolyl group, which influences its reactivity and interaction with other molecules. The meta position of the tolyl group can lead to different steric and electronic effects compared to the para or ortho isomers, making it a valuable compound for specific applications in synthesis and research .
Properties
IUPAC Name |
N-(3-methylphenyl)hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-6-3-2-4-7(5-6)8-9/h2-5,8-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QITLDCYUPWIQCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80211036 | |
Record name | Benzenamine, N-hydroxy-3-methyl- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80211036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
620-25-7 | |
Record name | N-Hydroxy-3-methylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=620-25-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydroxylamine, N-(m-tolyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620257 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, N-hydroxy-3-methyl- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80211036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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